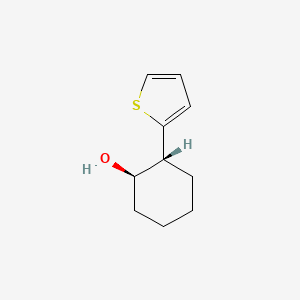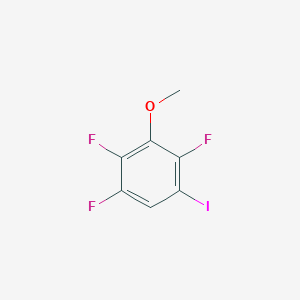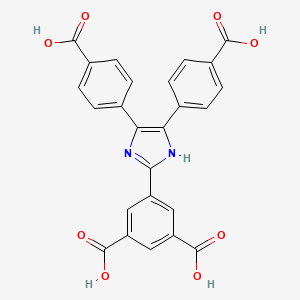
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxetane ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid typically involves multiple steps:
Fmoc Protection:
Oxetane Formation: The oxetane ring can be synthesized via cyclization reactions involving appropriate precursors.
Acetic Acid Introduction: The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.
Substitution: The Fmoc group can be removed or substituted under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amines during synthesis, while the oxetane ring can participate in ring-opening reactions. The acetic acid moiety can form hydrogen bonds and participate in acid-base reactions.
類似化合物との比較
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of an oxetane ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid: Contains a methyl group instead of an oxetane ring.
Uniqueness
The presence of the oxetane ring in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid makes it unique compared to other similar compounds. The oxetane ring can impart different reactivity and stability, making this compound valuable for specific applications.
特性
分子式 |
C20H19NO5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18(12-9-25-10-12)21-20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 |
InChIキー |
XEXKPZMTSXEQRH-SFHVURJKSA-N |
異性体SMILES |
C1C(CO1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1C(CO1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



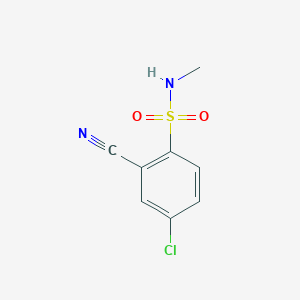



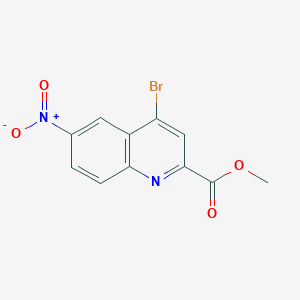
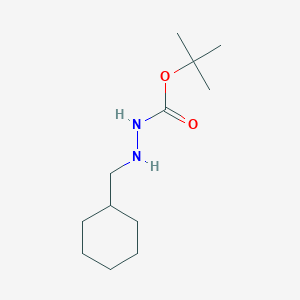
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)

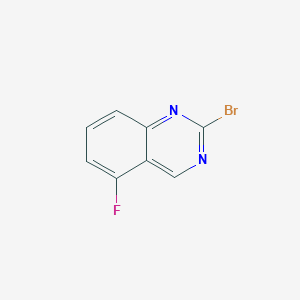
![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)
